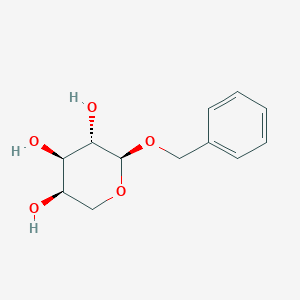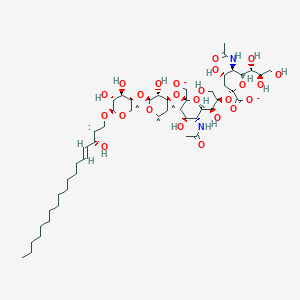![molecular formula C20H24Cl2Zr B12351087 Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)
Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- is a complex organometallic compound. It is known for its unique structure, which includes a zirconium center coordinated to two indenyl ligands through an ethylene bridge. This compound is often used as a catalyst in various chemical reactions, particularly in polymerization processes .
Preparation Methods
The synthesis of Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- typically involves the reaction of zirconium tetrachloride with the corresponding indenyl ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like hydrogen peroxide. .
Scientific Research Applications
Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in olefin polymerization and other organic synthesis reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential in cancer treatment due to its ability to interact with biological molecules.
Industry: Used in the production of high-performance polymers and other advanced materials
Mechanism of Action
The mechanism by which this compound exerts its catalytic effects involves the coordination of the zirconium center to the reactants, facilitating their transformation into products. The indenyl ligands play a crucial role in stabilizing the zirconium center and enhancing its reactivity. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar compounds include other zirconium-based catalysts, such as:
Zirconium tetrachloride: A simpler zirconium compound used in various catalytic applications.
Zirconium acetylacetonate: Another zirconium-based catalyst with different ligand structures.
Zirconium alkoxides: Used in sol-gel processes and other applications. Compared to these compounds, Zirconium,dichloro[rel-(7aR,7’aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]- offers unique advantages in terms of stability and reactivity, making it particularly useful in polymerization reactions
Properties
Molecular Formula |
C20H24Cl2Zr |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
dichlorozirconium(2+);2-[2-(4,5,6,7-tetrahydro-1H-inden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydro-1H-inden-1-ide |
InChI |
InChI=1S/C20H24.2ClH.Zr/c1-2-6-18-12-15(11-17(18)5-1)9-10-16-13-19-7-3-4-8-20(19)14-16;;;/h11-14H,1-10H2;2*1H;/q-2;;;+4/p-2 |
InChI Key |
OVYVQMQFCFRPFN-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC2=C(C1)[CH-]C(=C2)CCC3=CC4=C([CH-]3)CCCC4.Cl[Zr+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


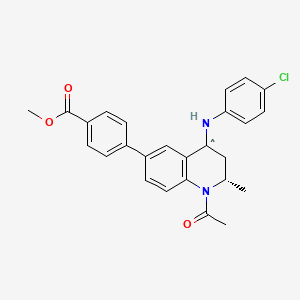
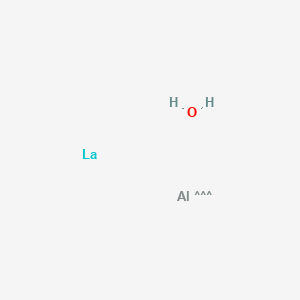
![(T-4)-difluoro[5-[[5-[(1E,3E)-4-phenyl-1,3-butadien-1-yl]-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrole-2-undecanoato(2-)-kappaN1]-borate(1-), monohydrogen](/img/structure/B12351008.png)
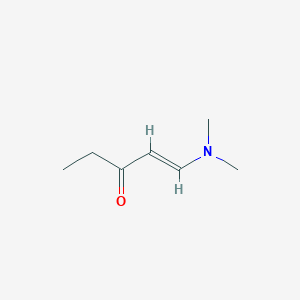

![1-adamantyl-[1-(1-methylazepan-3-yl)indol-3-yl]methanone](/img/structure/B12351018.png)
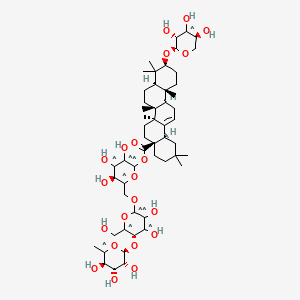
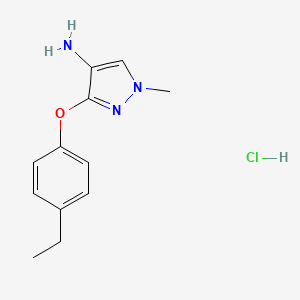
![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)
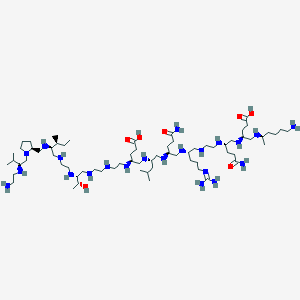
![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)
